1-Methyl-3-(piperidin-4-yl)tetrahydropyrimidin-2(1h)-one
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Overview
Description
1-Methyl-3-(piperidin-4-yl)tetrahydropyrimidin-2(1h)-one is a heterocyclic compound with a tetrahydropyrimidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(piperidin-4-yl)tetrahydropyrimidin-2(1h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-3-aminopropylamine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the tetrahydropyrimidinone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(piperidin-4-yl)tetrahydropyrimidin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the tetrahydropyrimidinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the tetrahydropyrimidinone ring.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-3-(piperidin-4-yl)tetrahydropyrimidin-2(1h)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(piperidin-4-yl)tetrahydropyrimidin-2(1h)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(piperidin-4-yl)pyrimidin-2(1h)-one: Similar structure but lacks the tetrahydro component.
1-Methyl-3-(piperidin-4-yl)tetrahydroquinolin-2(1h)-one: Similar core structure but with a quinoline ring instead of pyrimidinone.
Uniqueness
1-Methyl-3-(piperidin-4-yl)tetrahydropyrimidin-2(1h)-one is unique due to its tetrahydropyrimidinone core, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
1-methyl-3-piperidin-4-yl-1,3-diazinan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-12-7-2-8-13(10(12)14)9-3-5-11-6-4-9/h9,11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRIZBVZZKKYJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(C1=O)C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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